Diallyl diglycolate

Descripción

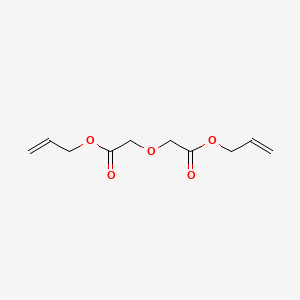

Diallyl diglycolate (CAS 142-22-3), chemically known as 2,5,8,10-tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, is a carbonate ester with the molecular formula C₁₂H₁₈O₇ . Its structure includes two allyl groups bonded to a diglycolate backbone, as represented by the SMILES notation O(C(OCC=C)=O)CCOCCOC(OCC=C)=O . This compound is distinct from sulfur-containing diallyl derivatives (e.g., diallyl sulfide, disulfide, trisulfide) due to its oxygen-rich carbonate functional groups.

Propiedades

Número CAS |

5441-63-4 |

|---|---|

Fórmula molecular |

C10H14O5 |

Peso molecular |

214.21 g/mol |

Nombre IUPAC |

prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethoxy)acetate |

InChI |

InChI=1S/C10H14O5/c1-3-5-14-9(11)7-13-8-10(12)15-6-4-2/h3-4H,1-2,5-8H2 |

Clave InChI |

OUJKULZFRNPRHO-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)COCC(=O)OCC=C |

SMILES canónico |

C=CCOC(=O)COCC(=O)OCC=C |

Otros números CAS |

5441-63-4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| Diallyl Diglycolate | C₁₂H₁₈O₇ | Carbonate ester, allyl | Two allyl groups linked via diglycolate |

| Diallyl Sulfide (DAS) | C₆H₁₀S | Thioether | Single sulfur atom between allyl groups |

| Diallyl Disulfide (DADS) | C₆H₁₀S₂ | Disulfide | Two sulfur atoms bridging allyl groups |

| Diallyl Trisulfide (DATS) | C₆H₁₀S₃ | Trisulfide | Three sulfur atoms in the chain |

| Diallyl Carbonate | C₇H₁₀O₃ | Carbonate ester | Single carbonate group with allyl substituents |

Key Insight : Unlike sulfur-based diallyl compounds, diallyl diglycolate lacks sulfur atoms and instead features ether and ester linkages, which influence its reactivity and applications .

Stability and Degradation

- Diallyl Trisulfide (DATS) : Degrades into diallyl disulfide (DADS) and diallyl tetrasulfide under thermal stress (100°C for 15 minutes) .

- Diallyl Diglycolate: No direct stability data are provided in the evidence, but its ester groups may confer hydrolytic sensitivity compared to the robust S–S bonds in sulfides .

Sulfur-Containing Diallyl Compounds:

- Anticancer Effects: DAS and DADS inhibit chemically induced colon and esophageal cancers in rodent models by upregulating glutathione S-transferase activity, which detoxifies carcinogens . DATS demonstrates potent bioactivity, including anti-inflammatory and antioxidant properties .

- Fumigant Toxicity :

Diallyl Diglycolate:

- No biological activity data are provided in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.